molecular formula C15H19NO2S2 B11608085 2-Oxo-2-phenylethyl 2,6-dimethylmorpholine-4-carbodithioate

2-Oxo-2-phenylethyl 2,6-dimethylmorpholine-4-carbodithioate

Katalognummer: B11608085
Molekulargewicht: 309.5 g/mol
InChI-Schlüssel: XHCRBCJFUHNONY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-2-phenylethyl 2,6-dimethylmorpholine-4-carbodithioate is a complex organic compound with a unique structure that combines a phenyl group, a morpholine ring, and a carbodithioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2,6-dimethylmorpholine-4-carbodithioate typically involves the reaction of 2-oxo-2-phenylethyl bromide with 2,6-dimethylmorpholine-4-carbodithioate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the reaction conditions, such as temperature and pressure, are carefully controlled. The product is then separated and purified using techniques like distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-2-phenylethyl 2,6-dimethylmorpholine-4-carbodithioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the carbodithioate group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dichloromethane, and potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Oxo-2-phenylethyl 2,6-dimethylmorpholine-4-carbodithioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Oxo-2-phenylethyl 2,6-dimethylmorpholine-4-carbodithioate involves its interaction with molecular targets through its reactive functional groups. The carbodithioate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Oxo-2-phenylethyl formate
  • 2-Oxo-2-phenylethyl acetate
  • 2-Oxo-2-phenylethyl diisopropylcarbamate

Uniqueness

2-Oxo-2-phenylethyl 2,6-dimethylmorpholine-4-carbodithioate is unique due to the presence of the morpholine ring and the carbodithioate group, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H19NO2S2

Molekulargewicht

309.5 g/mol

IUPAC-Name

phenacyl 2,6-dimethylmorpholine-4-carbodithioate

InChI

InChI=1S/C15H19NO2S2/c1-11-8-16(9-12(2)18-11)15(19)20-10-14(17)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3

InChI-Schlüssel

XHCRBCJFUHNONY-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CC(O1)C)C(=S)SCC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.